molecular formula C21H34O2 B12504929 (5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

Cat. No.: B12504929
M. Wt: 318.5 g/mol
InChI Key: OFIDNKMQBYGNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate, also known as methyl arachidonate, is a fatty acid methyl ester derived from arachidonic acid. This compound is characterized by its multiple double bonds, which are all in the cis configuration. It is commonly used in biochemical research due to its role as a precursor in the biosynthesis of various eicosanoids, which are signaling molecules that play crucial roles in inflammation and other physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate can be synthesized through the esterification of arachidonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate is widely used in scientific research due to its role as a precursor to eicosanoids. These eicosanoids are involved in numerous physiological processes, including inflammation, immune response, and platelet aggregation. The compound is also used in studies related to lipid metabolism and signaling pathways .

Mechanism of Action

The mechanism of action of (5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate involves its conversion to arachidonic acid, which is then metabolized by enzymes such as cyclooxygenases and lipoxygenases to produce eicosanoids. These eicosanoids act on specific receptors and signaling pathways to exert their biological effects, including modulation of inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: Another fatty acid methyl ester with two double bonds.

    Methyl oleate: A monounsaturated fatty acid methyl ester.

    Methyl palmitate: A saturated fatty acid methyl ester

Uniqueness

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate is unique due to its four cis double bonds, which confer distinct chemical and biological properties. Unlike other fatty acid methyl esters, it serves as a direct precursor to eicosanoids, making it particularly valuable in research related to inflammation and cell signaling .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3

InChI Key

OFIDNKMQBYGNIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Origin of Product

United States

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